3-bromo-2-(trifluoromethyl)propanoic acid
Description
3-Bromo-2-(trifluoromethyl)propanoic acid (C₄H₄BrF₃O₂) is a halogenated carboxylic acid featuring a bromine atom at the β-position and a trifluoromethyl (-CF₃) group at the α-position. This combination of electron-withdrawing substituents enhances its acidity and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
CAS No. |
1361941-67-4 |
|---|---|
Molecular Formula |
C4H4BrF3O2 |
Molecular Weight |
220.97 g/mol |
IUPAC Name |
2-(bromomethyl)-3,3,3-trifluoropropanoic acid |
InChI |
InChI=1S/C4H4BrF3O2/c5-1-2(3(9)10)4(6,7)8/h2H,1H2,(H,9,10) |
InChI Key |
VIMZJUGXYOCJDW-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)C(F)(F)F)Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-(trifluoromethyl)propanoic acid typically involves the bromination of 2-(trifluoromethyl)propanoic acid. This can be achieved through the use of bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for 3-bromo-2-(trifluoromethyl)propanoic acid may involve large-scale bromination processes, utilizing efficient brominating agents and optimized reaction conditions to maximize yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(trifluoromethyl)propanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, and alkoxides can be used.
Oxidizing and Reducing Agents: Various oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) can be employed.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
3-Bromo-2-(trifluoromethyl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-2-(trifluoromethyl)propanoic acid involves its interaction with various molecular targets and pathways. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key properties of 3-bromo-2-(trifluoromethyl)propanoic acid and analogous compounds:
Key Observations:
- Acidity: The trifluoromethyl group in the target compound significantly lowers the pKa compared to 2-bromo-2-methylpropanoic acid, where the methyl group is electron-donating . The fluorinated analog (C₄HF₇O₂) exhibits even greater acidity due to additional fluorine atoms .
- Solubility: Aromatic derivatives (e.g., 3-(3-bromo-2-fluorophenyl)propanoic acid) show reduced water solubility due to hydrophobic phenyl rings .
- Reactivity: The presence of two bromine atoms in 3-bromo-2-(bromomethyl)propanoic acid enables diverse substitution pathways, unlike the single Br in the target compound .
Stability and Reactivity Trends
- Metabolic Stability: The -CF₃ group in the target compound reduces oxidative metabolism rates compared to non-fluorinated analogs (e.g., 2-bromo-2-methylpropanoic acid) .
- Thermal Decomposition: Brominated compounds with aliphatic chains (e.g., 3-bromo-2-(bromomethyl)propanoic acid) may decompose at lower temperatures than aromatic derivatives due to weaker C-Br bonds .
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